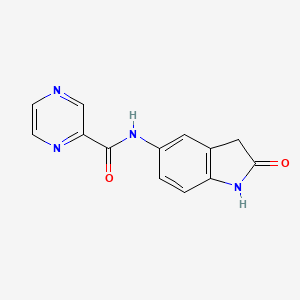
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” is complex, with multiple functional groups. The structure includes an indole ring, which is a significant heterocyclic system .Chemical Reactions Analysis
Indole derivatives, including “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide”, can undergo a variety of chemical reactions. For instance, these compounds can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, certain derivatives have shown inhibitory activity against influenza A . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown anticancer activity . They have been evaluated for their cytotoxic properties against various types of cancer cells . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in cancer research.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in HIV research.
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . They could potentially be used in the treatment of conditions caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in tuberculosis research.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in diabetes research.
Orientations Futures
The future directions for research on “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . The development of new analogs of these compounds could also be a promising area of research .
Propriétés
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-6-8-5-9(1-2-10(8)17-12)16-13(19)11-7-14-3-4-15-11/h1-5,7H,6H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBPPORUNIIXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6581467.png)
![1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea](/img/structure/B6581470.png)
![1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea](/img/structure/B6581476.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581494.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581497.png)
![3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581504.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6581509.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-3-carboxamide](/img/structure/B6581516.png)

![5-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-oxazole-2-carboxamide](/img/structure/B6581553.png)